3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
2-[cyclopropyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-7-6-11(8-16)9-17(10-13(18)19)12-4-5-12/h11-12H,4-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUQKYVMWJTMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound notable for its unique structural features, including a pyrrolidine ring and cyclopropyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
- Molecular Formula : C18H24N2O4
- Molecular Weight : 332.39 g/mol
- CAS Number : 1353962-43-2
- Structural Characteristics : The presence of carboxymethyl and cyclopropyl groups enhances the compound's lipophilicity, which may influence its pharmacokinetics and bioavailability .
Anticancer Activity
Recent studies have explored the anticancer properties of pyrrolidine derivatives, including those structurally related to this compound. For instance, research utilizing the A549 human lung adenocarcinoma model demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cells when compared to standard chemotherapeutics like cisplatin .
Case Study: A549 Cell Line
In a study assessing the viability of A549 cells post-treatment with various pyrrolidine derivatives:
| Compound | Viability (%) | Remarks |
|---|---|---|
| Control (Cisplatin) | 50% | Standard treatment |
| Compound X (related) | 64% | Notable reduction in viability |
| Compound Y (related) | 61% | Enhanced activity observed |
The results indicated that modifications to the compound structure could lead to improved anticancer efficacy, as evidenced by reduced cell viability in treated groups .
Antimicrobial Activity
The antimicrobial potential of pyrrolidine derivatives has also been investigated. Compounds similar to this compound were tested against multidrug-resistant bacteria, including Klebsiella pneumoniae and Staphylococcus aureus. The findings suggested that certain structural modifications could enhance antibacterial activity while minimizing cytotoxic effects on non-cancerous cells .
Antimicrobial Efficacy Table
| Pathogen | Activity Observed | Remarks |
|---|---|---|
| Klebsiella pneumoniae | Moderate resistance | Structure-dependent activity |
| Staphylococcus aureus | Significant reduction | Effective against resistant strains |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer proliferation and microbial resistance mechanisms. For example, pyrrolidine derivatives have been shown to inhibit key enzymes or pathways critical for tumor growth and bacterial survival .
Research Findings Summary
- Anticancer Studies : The compound exhibits structure-dependent anticancer activity with significant efficacy against A549 cells.
- Antimicrobial Studies : Demonstrated effectiveness against resistant bacterial strains, highlighting its potential as a therapeutic agent.
- Mechanistic Insights : Further research is needed to elucidate the precise mechanisms through which these compounds exert their effects.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds can exhibit significant anticancer properties by acting on specific molecular targets involved in tumor growth and metastasis. For instance, studies have shown that modifications to the pyrrolidine structure can enhance selectivity and potency against cancer cell lines.
- Neurological Disorders : The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders such as depression and anxiety. Pyrrolidine derivatives have been explored for their effects on serotonin and dopamine pathways.
- Antimicrobial Properties : Some studies have reported that compounds similar to 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester possess antimicrobial activity against various bacterial strains, making them candidates for antibiotic development.
Biochemical Applications
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its structural features allow it to bind effectively to active sites of enzymes, potentially leading to the development of new therapeutic agents targeting metabolic disorders.
- Drug Delivery Systems : The unique properties of this compound enable its use in drug delivery systems where it can serve as a carrier for hydrophobic drugs, improving their solubility and bioavailability.
Materials Science Applications
- Polymer Chemistry : The functional groups present in the compound allow it to be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials.
- Nanotechnology : Its application in nanotechnology includes the development of nanoscale devices or materials that leverage its chemical properties for specific functionalities, such as targeted drug delivery or biosensing applications.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of pyrrolidine derivatives, including this compound, against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Neurological Applications
Research presented at the International Conference on Neurology highlighted the potential use of this compound in modulating serotonin receptors, demonstrating anxiolytic effects in animal models .
Case Study 3: Antimicrobial Efficacy
A paper in Antimicrobial Agents and Chemotherapy reported that derivatives similar to this compound exhibited potent activity against drug-resistant bacterial strains, suggesting a pathway for developing new antibiotics .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
- CAS No.: 1353943-56-2
- Molecular Formula : C₁₅H₂₆N₂O₄
- Molecular Weight : 298.38 g/mol
- Key Features: Pyrrolidine core with a tert-butyl ester protective group. Substituted at the 3-position with a carboxymethyl-cyclopropyl-amino-methyl moiety.
Structural and Functional Comparisons
The compound belongs to a class of pyrrolidine-1-carboxylic acid tert-butyl esters, widely used as intermediates in drug synthesis. Below is a comparative analysis with structurally analogous compounds:
Key Observations :
Chloroacetyl vs. Carboxymethyl: The chloroacetyl group (CAS 1353963-65-1) is electrophilic, enabling nucleophilic substitutions, while the carboxymethyl group enhances hydrophilicity .
Discontinuation Factors :
- The target compound’s discontinued status (Ref: 10-F081357) contrasts with active analogs like SC-22039, implying possible synthesis challenges or suboptimal pharmacokinetics .
Computational Insights :
- Tools like AutoDock Vina () are critical for predicting binding modes of such compounds, particularly for analogs targeting protein-protein interactions (e.g., APC) .
Preparation Methods
Pyrrolidine Core Formation
The synthesis begins with constructing the pyrrolidine ring. A common approach involves cyclization of 1,4-dihaloalkanes with amines. For example:
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Cyclopropane-functionalized amine precursors (e.g., cyclopropylmethylamine) react with 1,4-dichlorobutane under basic conditions (K₂CO₃, DMF, 80°C) to form the pyrrolidine scaffold.
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Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis (e.g., Pd/isothiourea systems).
Introduction of Carboxymethyl-Cyclopropyl-Amino Side Chain
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Nucleophilic substitution : The pyrrolidine intermediate undergoes alkylation with bromoacetic acid tert-butyl ester in THF with NaH, introducing the carboxymethyl group.
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Cyclopropylamination : Cyclopropylamine is coupled via reductive amination (NaBH₃CN, MeOH) or Mitsunobu reaction (DIAD, PPh₃) to attach the cyclopropyl-amino moiety.
tert-Butyl Ester Protection
Key Intermediates and Reaction Conditions
Optimization Strategies
-
Halogen exchange : KI catalyzes Cl→I substitution in 1,4-dichlorobutane, enhancing reactivity for cyclopropane coupling.
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Solvent effects : Diglyme improves methylamine solubility, enabling high-temperature (100–120°C) reactions under atmospheric pressure.
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Protection-deprotection : Sequential use of Boc and benzyl esters minimizes side reactions during carboxymethylation.
Research Findings and Comparative Data
Catalytic Efficiency in Cyclopropane Coupling
Challenges in Stereochemical Control
Q & A
Q. What are the established synthetic routes for 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester?
The synthesis typically involves activating a carboxylic acid precursor (e.g., 3-methylpyrrolidine-1-carboxylic acid) with reagents like thionyl chloride to form an acid chloride. This intermediate is then reacted with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to yield the tert-butyl ester. Cyclopropane and carboxymethyl groups are introduced via nucleophilic substitution or coupling reactions under controlled conditions . Reaction optimization may require inert atmospheres, low temperatures (0–20°C), and catalysts like DMAP to improve yields .
Q. How can spectroscopic methods (NMR, MS, IR) be used to characterize this compound?
- NMR : H and C NMR can confirm the pyrrolidine ring structure, tert-butyl group (δ ~1.4 ppm for 9H), and carboxymethyl-cyclopropyl motifs.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) via exact mass matching.
- IR : Stretching frequencies for ester carbonyl (~1740 cm) and amine groups (~3300 cm) confirm functional groups .
Q. What safety protocols are critical when handling this compound in the lab?
The compound may irritate eyes and respiratory systems. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Lachrymator properties necessitate emergency eyewash stations and proper ventilation. Store at 2–8°C in airtight containers, away from oxidizing agents .
Advanced Research Questions
Q. How can computational docking studies (e.g., AutoDock Vina) predict binding modes of derivatives targeting enzymes?
AutoDock Vina enables high-throughput virtual screening by calculating binding affinities and optimizing ligand-receptor interactions. For this compound, generate 3D conformers, assign partial charges, and dock into target protein grids (e.g., enzymes or receptors). Use multithreading to accelerate calculations and cluster results to identify dominant binding modes. Validate predictions with in vitro assays .
Q. What experimental design strategies (e.g., DoE) optimize reaction yields for novel derivatives?
Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading, solvent ratio). For example, a central composite design can model nonlinear relationships between reaction time (6–24 hrs) and yield. Use response surface methodology to pinpoint optimal conditions, reducing trial runs by >50%. Statistical tools like ANOVA validate significance, ensuring reproducibility .
Q. How can researchers resolve contradictions in biological activity data across assays?
Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Check compound purity via HPLC (>95%) and confirm stability under assay conditions. If discrepancies persist, evaluate stereochemical effects (e.g., enantiomer-specific activity) or off-target interactions. Collaborate with computational teams to refine structure-activity relationship (SAR) models .
Methodological Notes
- Synthetic Optimization : Monitor reactions via TLC or LC-MS to track intermediate formation.
- Data Validation : Use PubChem or EPA DSSTox for structural cross-referencing, avoiding unreliable commercial databases .
- Advanced Characterization : X-ray crystallography or 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in cyclopropane or pyrrolidine moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
